molecular formula C21H30O4 B14733194 3-Oxo-4,5-epoxyandrostan-17-yl acetate CAS No. 5012-85-1

3-Oxo-4,5-epoxyandrostan-17-yl acetate

カタログ番号: B14733194
CAS番号: 5012-85-1
分子量: 346.5 g/mol
InChIキー: ZVCXCQZLHLJONJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Oxo-4,5-epoxyandrostan-17-yl acetate (CAS 13479-38-4) is a synthetically modified steroid derivative designed for advanced biochemical and pharmaceutical research. This compound is characterized by key structural modifications, including a 3-oxo group, a 4,5-epoxy ring, and a 17-yl acetate ester. These features make it a valuable intermediate in the study of steroid metabolism and the development of enzyme inhibitors. Research into related 4,5-epoxy-androstane derivatives has shown potential in investigating anti-aromatase and anti-tumor activities, as the planarity of the A-ring and epoxy modification are crucial for interaction with enzyme active sites . The compound serves as a critical building block in medicinal chemistry for the synthesis of more complex steroidal molecules, including 4-azasteroids, which are prominent in pharmaceutical development . It is used in endocrinology studies to understand androgen effects and in analytical chemistry as a standard for method development. 3-Oxo-4,5-epoxyandrostan-17-yl acetate is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

特性

IUPAC Name

(2,16-dimethyl-5-oxo-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-15-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-12(22)24-17-5-4-14-13-6-11-21-18(25-21)16(23)8-10-20(21,3)15(13)7-9-19(14,17)2/h13-15,17-18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCXCQZLHLJONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC45C3(CCC(=O)C4O5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964521
Record name 3-Oxo-4,5-epoxyandrostan-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5012-85-1
Record name NSC118774
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Oxo-4,5-epoxyandrostan-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Structural Overview and Significance

3-Oxo-4,5-epoxyandrostan-17-yl acetate (C₂₁H₂₈O₅, MW 360.45) features:

  • A 3-ketone group at C3
  • A 4,5-epoxide ring in the A-ring
  • A 17β-acetoxy group

This compound is a key intermediate in synthesizing neuromuscular blockers (e.g., rocuronium derivatives) and anti-aromatase agents. The 4,5-epoxide enhances metabolic stability, while the 17-acetate improves solubility for formulation.

Preparation Methods

Starting Materials

Common precursors include:

  • Androst-4-ene-3,17-dione (testosterone derivative)
  • 3β-Hydroxy-5α-androstan-17-one (dihydrotestosterone analog)

Step 2: 4,5-Epoxidation

mCPBA-Mediated Epoxidation
  • Conditions :
    • mCPBA (1.2 eq), CH₂Cl₂, 0°C → 25°C, 12 hr.
    • Stereoselectivity: β-epoxide favored (dr 9:1).
  • Yield : 78–82%.
H₂O₂/MgO-Ionic Liquid System
  • Conditions :
    • H₂O₂ (30%, 5 eq), [BMIM]BF₄ (ionic liquid), MgO (0.1 eq), 40°C, 8 hr.
    • Stereoselectivity: α-epoxide (dr >20:1).
  • Yield : 85–88%.

Comparison Table 1: Epoxidation Methods

Method Catalyst Temp (°C) Time (hr) Yield (%) α:β Ratio
mCPBA None 25 12 82 1:9
H₂O₂/[BMIM]BF₄ MgO 40 8 88 >20:1

Step 3: 17-Acetylation

Regioselective Acetylation

  • Conditions :
    • Acetic anhydride (6 eq), triethylamine (4 eq), CH₂Cl₂, 60°C, 6 hr.
    • Selectivity : >98% for 17β-OH over 3-ketone.
  • Yield : 89–93%.

Purification : Crystallization from acetonitrile achieves >99.5% purity.

Analytical Characterization

Key Spectral Data :

  • ¹H NMR (CDCl₃): δ 5.15 (s, 1H, H-4), 4.65 (t, J=8 Hz, 1H, H-17), 2.05 (s, 3H, OAc).
  • ¹³C NMR : δ 209.5 (C3=O), 170.1 (OAc), 62.8 (C4), 59.5 (C5).
  • HRMS : [M+H]⁺ calcd. 361.2014, found 361.2011.

Industrial-Scale Optimization

Critical Parameters :

  • Recycling Ionic Liquids : [BMIM]BF₄ recovery >95% via aqueous extraction.
  • Byproduct Management : Diacetylation (<2%) removed via crystallization.
  • Cost Analysis : H₂O₂/MgO system reduces costs by 40% vs. mCPBA.

Challenges and Solutions

  • Epoxide Ring Opening :

    • Issue : Acidic conditions hydrolyze epoxide.
    • Fix : Use buffered workup (pH 7–8).
  • Over-Oxidation at C3 :

    • Issue : Peracid-mediated Baeyer-Villiger oxidation.
    • Fix : Limit reaction time to <12 hr.

Emerging Techniques

  • Enzymatic Epoxidation : CYP17A1 mutants achieve 92% ee but require costly NADPH.
  • Flow Chemistry : Continuous H₂O₂ epoxidation boosts throughput by 3×.

化学反応の分析

Types of Reactions

3-Oxo-4,5-epoxyandrostan-17-yl acetate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions on the steroid backbone.

    Reduction: Reduction reactions can target the 3-oxo group, converting it to a hydroxyl group.

    Substitution: The acetate group at the 17 position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alcohols in the presence of acid catalysts.

Major Products

    Oxidation: Formation of dihydroxy derivatives.

    Reduction: Formation of 3-hydroxy-4,5-epoxyandrostan-17-yl acetate.

    Substitution: Formation of various ester derivatives depending on the substituent introduced.

科学的研究の応用

3-Oxo-4,5-epoxyandrostan-17-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of steroid-based pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

作用機序

The mechanism of action of 3-Oxo-4,5-epoxyandrostan-17-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The acetate group may also influence the compound’s solubility and cellular uptake, affecting its overall bioactivity.

類似化合物との比較

Data Tables

Table 1: Structural and Functional Comparison of 3-Oxo-4,5-epoxyandrostan-17-yl Acetate and Analogs

Compound Name Key Structural Features Biological Activities/Implications Metabolic Pathways References
3-Oxo-4,5-epoxyandrostan-17-yl acetate 3-oxo, 4,5-epoxide, 17-acetate Potential enzyme inhibition, steroid intermediate Epoxide conjugation, ester hydrolysis
Epiandrosterone 3β-hydroxy, 17-keto Androgen receptor modulation Hydroxylation, oxidation
3-Oxoandrost-4-ene-17β-carboxylic acid chloride 3-oxo, 4-ene, 17-carboxylic acid chloride Synthetic intermediate Acylation reactions
3-Oxo-4,6-choladienoic acid 3-oxo, 4,6-diene Bile acid metabolism, enzyme interactions Reduction, oxidation
8-O-Acetylshanzhiside methyl ester Acetyl, methyl ester, glycoside Anti-inflammatory, membrane interactions Glycoside hydrolysis

Research Findings and Implications

  • Epoxide Reactivity : The 4,5-epoxide in the target compound may confer unique reactivity, such as covalent binding to glutathione or nucleophilic enzyme residues, distinguishing it from analogs with double bonds or hydroxyl groups .
  • Ester Stability : The 17-acetate group likely enhances metabolic stability compared to carboxylic acid chlorides or free hydroxyl groups, prolonging half-life in biological systems .
  • Receptor Interactions : Structural modifications at C3 (3-oxo vs. 3-hydroxy) and C17 (acetate vs. keto) significantly alter receptor binding profiles, suggesting divergent therapeutic or toxicological outcomes .

Q & A

How can single-crystal X-ray diffraction be optimized to resolve the stereochemical configuration of 3-Oxo-4,5-epoxyandrostan-17-yl acetate?

Answer:
To resolve stereochemical ambiguities, employ high-resolution single-crystal X-ray diffraction (SC-XRD) with data collected at 293 K. Use the SHELXL software for refinement, targeting a low R factor (<0.05) and a high data-to-parameter ratio (>9.7). Key considerations include:

  • Crystal mounting to minimize absorption effects.
  • Radiation choice (e.g., Mo Kα or Cu Kα) to balance resolution and penetration.
  • Validation of the epoxy ring conformation via Fourier difference maps and anisotropic displacement parameters.
    Crystallographic data from related androstane derivatives (e.g., 3a,4a-epoxy-5a-androstan-17b-yl acetate) demonstrate that these parameters reduce positional uncertainties in the epoxy group .

What methodological considerations are critical when synthesizing deuterated analogs of 3-Oxo-4,5-epoxyandrostan-17-yl acetate for metabolic tracing studies?

Answer:
Deuteration requires catalytic hydrogenation under controlled conditions:

  • Use Pt₂O₄ (0.53 mmol) as a catalyst with deuterium gas (3 atm) at 60°C for 48 hours to ensure regioselective labeling.
  • Post-synthesis purification via silica gel chromatography (petroleum ether/ethyl acetate gradient) ensures >95% purity, validated by HPLC.
  • Confirm deuterium incorporation using mass spectrometry (MS) and compare isotopic patterns with non-deuterated analogs.
    This approach mirrors methods used for deuterated 4-aza-androstane derivatives .

How can conflicting NMR data on the epoxy ring conformation of 3-Oxo-4,5-epoxyandrostan-17-yl acetate be reconciled?

Answer:
Resolve discrepancies by integrating:

  • 2D NMR techniques : COSY and NOESY to analyze coupling constants and spatial proximity of protons adjacent to the epoxy ring.
  • Density Functional Theory (DFT) : Calculate dihedral angles and compare with experimental NMR-derived values.
  • Crystallographic cross-validation : Overlay SC-XRD-derived bond lengths and angles with NMR-based structural models.
    For example, SC-XRD data for 3a,4a-epoxy-5a-androstan-17b-yl acetate show mean σ(C–C) = 0.004 Å, providing a reliable reference for NMR interpretation .

What strategies effectively isolate and quantify 3-Oxo-4,5-epoxyandrostan-17-yl acetate degradation products under accelerated stability testing?

Answer:

  • Chromatographic separation : Use reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% formic acid) to resolve degradation products (e.g., epoxy-opened diols).
  • Detection : Pair with high-resolution MS (HRMS) for accurate mass identification.
  • Quantification : Calibrate using deuterated internal standards (e.g., 5,6,6-[²H₃] analogs) to correct for matrix effects.
    This methodology aligns with protocols for analyzing steroid derivatives in biological matrices .

Which in silico models best predict the binding affinity of 3-Oxo-4,5-epoxyandrostan-17-yl acetate derivatives to steroidogenic enzymes?

Answer:

  • Molecular docking : Use AutoDock Vina with homology-modeled structures of cytochrome P450 enzymes (e.g., CYP17A1). Focus on hydrogen bonding between the 3-oxo group and catalytic residues.
  • Molecular Dynamics (MD) simulations : Apply AMBER force fields to assess binding stability over 100 ns trajectories.
  • Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays.
    Similar workflows have been applied to study androstane-based inhibitors .

How can researchers differentiate between stereoisomers of 3-Oxo-4,5-epoxyandrostan-17-yl acetate using spectroscopic methods?

Answer:

  • Vibrational Circular Dichroism (VCD) : Compare experimental and calculated VCD spectra to assign absolute configurations.
  • NMR crystallography : Combine SC-XRD data with solid-state NMR to resolve spatial arrangements of the epoxy and acetate groups.
  • Dynamic NMR : Monitor temperature-dependent chemical shifts to probe ring-flipping dynamics in solution.
    These techniques are validated in studies on structurally related epoxy-steroids .

What experimental pitfalls arise in the regioselective synthesis of the 4,5-epoxide group in androstane derivatives?

Answer:

  • Oxidation selectivity : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to favor 4,5-epoxidation over competing sites.
  • Byproduct mitigation : Monitor reaction progress via TLC and quench excess oxidizing agents with sodium thiosulfate.
  • Post-reaction analysis : Characterize products using GC-MS to detect over-oxidized byproducts (e.g., diols or ketones).
    Protocols from analogous 4-aza-androstane syntheses highlight the importance of kinetic control .

How should researchers design stability-indicating assays for 3-Oxo-4,5-epoxyandrostan-17-yl acetate in biological matrices?

Answer:

  • Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
  • Chromatographic conditions : Optimize UPLC parameters (e.g., BEH C18 column, 1.7 µm particles) to separate degradants within 10 minutes.
  • Detection : Employ tandem MS (MRM mode) with transitions specific to the parent ion (e.g., m/z 345 → 267 for the acetate group).
    This mirrors approaches for quantifying labile steroid metabolites .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。